Cas no 914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole)

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole structure
914306-50-6 structure
Productnaam:1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
CAS-nummer:914306-50-6
MF:C21H24N2
MW:304.428665161133
MDL:MFCD27923076
CID:1016424
PubChem ID:58037491

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
    • 1-(2,6-diisopropylphenyl)-2-phenylimidazole
    • 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
    • AK142553
    • AX8282372
    • 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
    • 1-[2,6-Bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazole (ACI)
    • 2-Phenyl-1-(2,6-diisopropylphenyl)-1H-imidazole
    • CS-0154310
    • DS-6458
    • 914306-50-6
    • MFCD27923076
    • AKOS022175028
    • C77122
    • 1-[2,6-bis(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
    • SCHEMBL2040213
    • C21H24N2
    • DA-31523
    • DTXSID50728686
    • MDL: MFCD27923076
    • Inchi: 1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
    • InChI-sleutel: DGCQHTACQZUATF-UHFFFAOYSA-N
    • LACHT: N1=C(C2C=CC=CC=2)N(C2C(C(C)C)=CC=CC=2C(C)C)C=C1

Berekende eigenschappen

  • Exacte massa: 304.19400
  • Monoisotopische massa: 304.193948774g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 4
  • Complexiteit: 343
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.6
  • Topologisch pooloppervlak: 17.8

Experimentele eigenschappen

  • Kookpunt: 454.5°C at 760 mmHg
  • PSA: 17.82000
  • LogboekP: 5.78610

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Beveiligingsinformatie

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Douanegegevens

  • HS-CODE:2933290090
  • Douanegegevens:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JC645-200mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95+%
200mg
1049.0CNY 2021-07-12
Chemenu
CM187325-5g
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95%
5g
$1346 2021-08-05
Ambeed
A193706-250mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95%
250mg
$56.0 2024-08-02
Chemenu
CM187325-1g
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95%
1g
$106 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JC645-100mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
914306-50-6 95+%
100mg
766CNY 2021-05-08
abcr
AB528119-1g
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole; .
914306-50-6
1g
€281.50 2025-02-20
A2B Chem LLC
AI61203-1g
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole
914306-50-6 95%
1g
$108.00 2024-07-18
1PlusChem
1P00IH4J-100mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole
914306-50-6 95%
100mg
$27.00 2024-04-20
1PlusChem
1P00IH4J-1g
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole
914306-50-6 95%
1g
$118.00 2024-04-20
A2B Chem LLC
AI61203-100mg
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole
914306-50-6 95%
100mg
$25.00 2024-07-18

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Water ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt → reflux; 1.5 h, reflux
1.3 Reagents: Phosphoric acid Solvents: Water ;  6 h, reflux; reflux → rt; rt → 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Water ;  pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  40 °C → 90 °C; 21 h, 90 °C
Referentie
Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films
Huckaba, Aron J.; et al, ACS Omega, 2018, 3(3), 2673-2682

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone ,  Water ;  2 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride ,  Water ;  reflux → 0 °C; 0 °C; overnight, rt
1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ;  1 d, rt
1.5 Reagents: Tetrafluoroboric acid Solvents: Water ;  overnight, 80 °C
Referentie
Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents
Micksch, Maik; et al, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, rt
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone ,  Water ;  2 h, reflux
2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride ,  Water ;  reflux → 0 °C; 0 °C; overnight, rt
2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ;  1 d, rt
2.5 Reagents: Tetrafluoroboric acid Solvents: Water ;  overnight, 80 °C
Referentie
Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents
Micksch, Maik; et al, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  40 °C → 90 °C; 21 h, 90 °C
Referentie
Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films
Huckaba, Aron J.; et al, ACS Omega, 2018, 3(3), 2673-2682

Productiemethode 5

Reactievoorwaarden
1.1 Solvents: Methanol ,  Water ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt → reflux
1.3 Solvents: Water ;  1.5 h, reflux
1.4 Reagents: Phosphoric acid Solvents: Water ;  6 h, reflux; reflux → rt; rt → 0 °C
1.5 Reagents: Potassium hydroxide Solvents: Water ;  pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ;  40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
Referentie
Exploration of bis(arylimidazole) Iridium picolinate complexes
Huckaba, Aron J.; et al, ChemRxiv, 2017, 1, 1-7

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referentie
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, < 0 °C; 1 h, < 0 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  3 h, rt → reflux
2.2 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referentie
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referentie
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ;  0 °C; overnight, rt
2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ;  1 d, rt
2.2 Reagents: Tetrafluoroboric acid Solvents: Water ;  overnight, 80 °C
Referentie
Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents
Micksch, Maik; et al, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  3 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referentie
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Ammonium acetate Solvents: Acetonitrile ;  1 d, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ;  overnight, 80 °C
Referentie
Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents
Micksch, Maik; et al, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ;  40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
Referentie
Exploration of bis(arylimidazole) Iridium picolinate complexes
Huckaba, Aron J.; et al, ChemRxiv, 2017, 1, 1-7

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ;  3 h, rt → reflux
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ;  rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, rt
Referentie
Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole
Zhou, Lin-bo; et al, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Productiemethode 14

Reactievoorwaarden
Referentie
C-N-Cyclometalated Platinum(II) Complexes with Sterically Demanding 1,2-Diarylimidazole Ligands
Micksch, Maik; et al, Organometallics, 2014, 33(13), 3464-3473

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Raw materials

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preparation Products

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:914306-50-6)1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
A916906
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):167.0